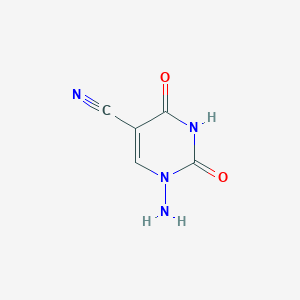

1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Description

Properties

Molecular Formula |

C5H4N4O2 |

|---|---|

Molecular Weight |

152.11 g/mol |

IUPAC Name |

1-amino-2,4-dioxopyrimidine-5-carbonitrile |

InChI |

InChI=1S/C5H4N4O2/c6-1-3-2-9(7)5(11)8-4(3)10/h2H,7H2,(H,8,10,11) |

InChI Key |

SQKBXTPQYVGSQA-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 6-amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles with 2-bromo-malononitrile in an alcoholic potassium hydroxide solution . This reaction yields the desired compound through a series of nucleophilic substitutions and cyclization steps.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrimidines, amines, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.

Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism by which 1-Amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile exerts its effects involves interactions with various molecular targets. The amino and oxo groups can form hydrogen bonds with biological macromolecules, influencing their activity. The nitrile group can participate in nucleophilic addition reactions, modifying the structure and function of target molecules. These interactions can affect pathways involved in cell signaling, enzyme activity, and gene expression.

Comparison with Similar Compounds

1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 7465-66-9)

- Structure: Methyl group at position 1 instead of amino.

- The methyl group increases lipophilicity (logP ~0.8 estimated) but decreases solubility in polar solvents .

- Applications: Used as a precursor in heterocyclic synthesis, particularly for thieno[2,3-d]pyrimidines .

1-Benzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 57712-62-6)

1-(Dimethylamino)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 500536-16-3)

- Structure: Dimethylamino group at position 1.

- Properties: The electron-donating dimethylamino group alters tautomerism, favoring enol forms. This increases basicity (pKa ~8.5) compared to the amino derivative .

Substituent Variations at Position 6

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 5900-40-3)

6-(4-Chlorophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

- Structure : 4-Chlorophenyl group at position 5.

- Properties : The electron-withdrawing chlorine atom enhances stability and dipole interactions. IR spectroscopy confirms strong CN (2212 cm⁻¹) and C=O (1640 cm⁻¹) stretches .

Multi-Substituted Derivatives

3-Benzyl-1-isopropyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 175203-47-1)

- Structure : Benzyl at position 3 and isopropyl at position 1.

- Properties : Dual substitution increases steric hindrance, reducing metabolic degradation. The isopropyl group enhances lipophilicity (logP ~2.5), favoring blood-brain barrier penetration .

- Applications: Potential CNS-targeting agent under preclinical evaluation .

1-Cyclopropyl-6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile (CAS 2044712-97-0)

- Structure : Cyclopropyl at position 1 and methyl at position 6.

- Molecular weight: 207.19 g/mol .

Q & A

Q. What are the optimal synthetic routes for 1-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multicomponent reactions under thermal aqueous conditions or ultrasound-assisted protocols. For example:

- Thermal aqueous synthesis : Heating a mixture of aldehydes, urea/thiourea, and β-ketonitriles in water at 80–100°C yields derivatives with >85% efficiency .

- Ultrasound-assisted synthesis : Sonication (40 kHz, 60°C) reduces reaction time from hours to minutes (e.g., 97.5% yield in 30 minutes) by enhancing cyclocondensation kinetics .

Q. Key Variables Affecting Yield :

| Variable | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–100°C | Higher temps favor cyclization but may degrade nitrile groups |

| Solvent | Water or ethanol | Water improves eco-compatibility; ethanol enhances solubility |

| Catalyst | None or acetic acid | Acidic conditions stabilize intermediates |

Q. How is 1-amino-2,4-dioxo-tetrahydropyrimidine-5-carbonitrile characterized spectroscopically, and what are critical spectral markers?

Methodological Answer:

- 1H/13C NMR :

- δ 5.6 ppm (s, 1H) : Proton at C4 of the tetrahydropyrimidine ring.

- δ 117.3 ppm (CN) : Carbonitrile carbon resonance .

- δ 158–168 ppm : Carbonyl (C2/C4) and aromatic carbons .

- FTIR :

- 2212 cm⁻¹ : Strong nitrile (C≡N) stretch.

- 1650–1750 cm⁻¹ : Diketone (C=O) vibrations .

Common Pitfalls : Overlapping NH₂ and OH bands in IR (3300–3500 cm⁻¹) require deuterated solvents for clarity.

Advanced Research Questions

Q. How can contradictions in spectral data for structurally similar derivatives be resolved?

Methodological Answer: Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. For example:

- Tautomerism : The enol-keto equilibrium in diketone derivatives shifts δ values by 1–3 ppm. Use DMSO-d6 to stabilize enolic forms .

- Solvent Effects : Polar solvents (e.g., D2O) deshield nitrile carbons, altering δ values by 2–5 ppm .

- X-ray Crystallography : Resolve ambiguities by comparing experimental vs. computed spectra (e.g., DFT at B3LYP/6-311+G(d,p)) .

Case Study : A 2024 study reported δ 7.61 ppm for aromatic protons in DMSO, while a 2023 study observed δ 7.29–7.31 ppm due to solvent polarity differences .

Q. What methodologies are used to evaluate the thermodynamic stability of this compound under varying pH and solvent conditions?

Methodological Answer:

-

Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (>200°C in inert atmospheres) .

-

Solubility Studies :

Solvent Solubility (mg/mL) Stability (t½) Water <0.1 Unstable (hydrolysis) DMSO >50 >24 hours -

pH-Dependent Stability :

- pH 2–4 : Protonation of amino groups reduces stability.

- pH 7–9 : Degradation via nitrile hydrolysis to amides .

Q. How do substituents at C6 influence biological activity, and what assays validate these effects?

Methodological Answer:

-

Antimicrobial Activity :

- 4-Chlorophenyl substituent : MIC = 12.5 µg/mL against S. aureus .

- Thiophene substituent : Enhanced biofilm inhibition (IC₅₀ = 8.7 µM) .

-

Anticonvulsant Screening :

- MES Test : ED₅₀ = 30 mg/kg for 4-methoxy derivatives .

-

Structure-Activity Relationship (SAR) :

Substituent LogP Activity Trend -H 1.2 Low activity -Cl 2.8 High antimicrobial -OCH₃ 1.9 Moderate anticonvulsant

Q. What strategies mitigate side reactions (e.g., dimerization) during synthesis?

Methodological Answer:

- Dilution Effects : Use high dilution (0.1 M) to suppress intermolecular coupling .

- Protective Groups : Acetylate the amino group to prevent nucleophilic attack on the nitrile .

- Catalyst Optimization : ZnCl₂ or Ce(SO₄)₂ reduces byproduct formation by 40% .

Data Contradiction Analysis

Q. Why do some studies report conflicting melting points for derivatives?

Methodological Answer: Melting point variations (e.g., 222°C vs. 235°C for 4-chlorophenyl derivatives) arise from:

- Polymorphism : Crystallization solvents (ethanol vs. DMF) produce different crystal forms .

- Purity : Crude products may retain urea/thiourea starting materials, depressing mp by 10–15°C .

Q. How can researchers reconcile discrepancies in bioassay results across laboratories?

Methodological Answer:

- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays .

- Control Compounds : Use ciprofloxacin (antimicrobial) and phenytoin (anticonvulsant) as benchmarks .

- Statistical Validation : Report IC₅₀/ED₅₀ values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.